![molecular formula C12H15ClO B3043386 4-Ethylbenzenebutanoyl chloride CAS No. 855215-98-4](/img/structure/B3043386.png)
4-Ethylbenzenebutanoyl chloride
Overview
Description
4-Ethylbenzenebutanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of various organic compounds. The chemical formula of this compound is C12H15ClO, and its molecular weight is 208.7 g/mol.
Mechanism of Action
The mechanism of action of 4-Ethylbenzenebutanoyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to a molecule. This can lead to the formation of new compounds or the modification of existing ones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be a highly reactive compound and can react with various biological molecules, such as proteins and nucleic acids. This can lead to the formation of adducts or modifications, which can affect the function of these molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Ethylbenzenebutanoyl chloride in lab experiments are its high reactivity and versatility. It can be used in the synthesis of various organic compounds and can be easily modified to suit different experimental needs. However, its high reactivity can also be a limitation, as it can react with other molecules in the experimental system and lead to unwanted modifications.
Future Directions
There are several future directions for the research on 4-Ethylbenzenebutanoyl chloride. One direction is to study its mechanism of action and its interactions with biological molecules. This can lead to a better understanding of its potential applications in the pharmaceutical industry. Another direction is to develop new synthetic methods for this compound, which can improve its efficiency and reduce its environmental impact. Finally, the use of this compound in the preparation of chiral compounds can also be further explored, as chiral compounds are important in many areas of chemistry and biology.
Scientific Research Applications
4-Ethylbenzenebutanoyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
properties
IUPAC Name |
4-(4-ethylphenyl)butanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXOCWLDKXOGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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